Antifungal agent 96
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Overview
Description
It has shown efficacy against various fungal pathogens, including Cryptococcus neoformans and Candida albicans . This compound is particularly notable for its ability to inhibit the growth of these fungi at very low concentrations, making it a promising candidate for antifungal therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 96 involves multiple steps, starting with the preparation of the core tricyclic oxime structure. The synthetic route typically includes the following steps:
Formation of the tricyclic core: This involves cyclization reactions using appropriate starting materials under controlled conditions.
Oxime formation:
Final modifications: Additional functional groups are introduced to enhance the antifungal activity and pharmacokinetic properties of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 96 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s antifungal properties.
Scientific Research Applications
Antifungal agent 96 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antifungal mechanisms and developing new antifungal agents.
Biology: The compound is employed in research on fungal pathogenesis and host-pathogen interactions.
Medicine: this compound is investigated for its potential use in treating fungal infections, particularly those affecting the central nervous system.
Industry: The compound is explored for its use in developing antifungal coatings and materials to prevent fungal contamination.
Mechanism of Action
Antifungal agent 96 exerts its effects by targeting specific molecular pathways in fungal cells. It inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by binding to the enzyme lanosterol 14α-demethylase . This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. Additionally, the compound interferes with the formation of fungal biofilms, enhancing its antifungal efficacy .
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: A polyene antifungal that binds to ergosterol, disrupting the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, affecting the fungal cell wall.
Uniqueness
Antifungal agent 96 is unique due to its high blood-brain barrier permeability and brain penetration, making it particularly effective against central nervous system fungal infections. Its ability to inhibit biofilm formation further distinguishes it from other antifungal agents .
Properties
Molecular Formula |
C11H8N2O3S |
---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
(8Z)-8-methoxyimino-3-methylthieno[2,3-f][1,2]benzoxazol-4-one |
InChI |
InChI=1S/C11H8N2O3S/c1-5-7-9(14)11-6(3-4-17-11)8(13-15-2)10(7)16-12-5/h3-4H,1-2H3/b13-8- |
InChI Key |
SHSJHJONOXSOOJ-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=NOC\2=C1C(=O)C3=C(/C2=N/OC)C=CS3 |
Canonical SMILES |
CC1=NOC2=C1C(=O)C3=C(C2=NOC)C=CS3 |
Origin of Product |
United States |
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